2-Amino-isonicotinic acid hydrazide
CAS No.: 58481-01-9
Cat. No.: VC1970731
Molecular Formula: C6H8N4O
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58481-01-9 |
|---|---|
| Molecular Formula | C6H8N4O |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 2-aminopyridine-4-carbohydrazide |
| Standard InChI | InChI=1S/C6H8N4O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) |
| Standard InChI Key | JWUWTBDKCYJSLE-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1C(=O)NN)N |
| Canonical SMILES | C1=CN=C(C=C1C(=O)NN)N |
Introduction
2-Amino-isonicotinic Acid Hydrazide: A Comprehensive Review
2-Amino-isonicotinic acid hydrazide (CAS 58481-01-9) is a synthetic organic compound derived from isonicotinic acid, featuring an amino group at the 2-position and a hydrazide functional group. It serves as a key intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of antitubercular and antiparasitic agents. Below is a detailed analysis of its properties, synthesis, biological activity, and applications.
Key challenges include optimizing reaction conditions to minimize side products and ensuring stability of the hydrazide bond.
Physical and Chemical Properties
Biological Activity and Applications
2-Amino-isonicotinic acid hydrazide demonstrates potential in antiparasitic drug development:
| Activity | Target | IC₅₀ | Reference |
|---|---|---|---|
| Antileishmanial | Leishmania aethiopica | 0.051 µM (Compound 2f) | |
| Antimicrobial | Mycobacterium tuberculosis (via derivatives) | N/A |
It serves as a precursor for synthesizing hydrazide derivatives with enhanced bioactivity. For example, conjugation with DTPA (diethylenetriaminepentaacetic acid) generates radiopharmaceuticals for infection imaging .
| Hazard Code | Precautionary Measures | Source |
|---|---|---|
| GHS07 | P261 (avoid breathing dust), P264 (wash hands) | |
| WGK 3 | Dispose of waste per local regulations |
The compound is classified as an irritant (H315, H319) and requires handling with personal protective equipment (PPE).
Research and Industrial Relevance
2-Amino-isonicotinic acid hydrazide is utilized in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume